

# An In-depth Technical Guide to 2-Hydroxy-3-iodobenzaldehyde

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## Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzaldehyde

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This technical guide provides a comprehensive overview of **2-Hydroxy-3-iodobenzaldehyde**, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a representative synthetic protocol, and its potential applications in the synthesis of biologically active molecules.

## Chemical Identity and Properties

**2-Hydroxy-3-iodobenzaldehyde**, a substituted aromatic aldehyde, possesses a unique combination of functional groups that make it a versatile building block in organic synthesis. Its chemical structure consists of a benzene ring substituted with a hydroxyl group at position 2, an iodine atom at position 3, and a formyl group at position 1.

IUPAC Name: **2-hydroxy-3-iodobenzaldehyde**<sup>[1]</sup>

Synonyms: 3-Iodosalicylaldehyde, Benzaldehyde, 2-hydroxy-3-iodo-<sup>[1]</sup>

CAS Number: 23602-64-4<sup>[1]</sup>

The physicochemical properties of **2-Hydroxy-3-iodobenzaldehyde** are summarized in the table below, providing essential data for its handling, application in reactions, and characterization.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>5</sub> IO <sub>2</sub>
Molecular Weight	248.02 g/mol <a href="#">[1]</a>
Appearance	Not explicitly found, but related compounds are solids.
Melting Point	Not explicitly found.
Boiling Point	Not explicitly found.
Density	Not explicitly found.
Solubility	Not explicitly found.
XLogP3	2.2 <a href="#">[1]</a>
Hydrogen Bond Donor Count	1 <a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2 <a href="#">[1]</a>
Rotatable Bond Count	1 <a href="#">[1]</a>

## Synthesis of 2-Hydroxy-3-iodobenzaldehyde: An Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-Hydroxy-3-iodobenzaldehyde**, based on the general method for the preparation of iodo salicylaldehydes. This procedure outlines the direct iodination of salicylaldehyde.

Materials:

- Salicylaldehyde
- Ethanol or Methanol
- Acetic Acid
- Phosphoric Acid

- Iodinating agent (e.g., a mixture of  $\text{KIO}_3$  and  $\text{I}_2$  or  $\text{KIO}_3$  and  $\text{KI}$ )
- Water

Procedure:[2]

- Reaction Setup: In a suitable reaction vessel, dissolve salicylaldehyde in ethanol or methanol.
- Addition of Acids: To the stirred solution, add acetic acid and phosphoric acid.
- Iodination: Gradually add the iodinating agent to the reaction mixture. The temperature of the reaction is maintained between 25-70 °C.
- Reaction Time: Allow the reaction to proceed for 2-12 hours, with continuous stirring.
- Product Precipitation: Upon completion of the reaction, add water to the reaction mixture to precipitate the crude product.
- Isolation and Purification: Filter the solid product and wash it with an alcohol-water mixture to remove impurities. The final product is iodo salicylaldehyde. The regioselectivity for the 3-iodo isomer can be influenced by the specific reaction conditions and the directing effects of the hydroxyl group.

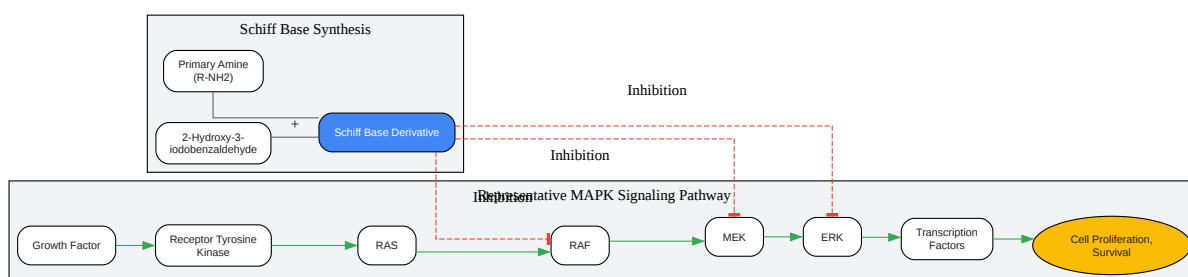
Note: This is a general procedure and may require optimization for specific yields and purity of **2-Hydroxy-3-iodobenzaldehyde**. Characterization of the final product should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry.

## Applications in the Synthesis of Bioactive Molecules

**2-Hydroxy-3-iodobenzaldehyde** is a valuable precursor for the synthesis of various organic compounds, particularly Schiff bases, which have garnered significant interest in medicinal chemistry due to their potential therapeutic properties. The presence of the hydroxyl and aldehyde groups allows for the facile formation of an imine linkage with primary amines, while the iodo group can be utilized in cross-coupling reactions to introduce further molecular diversity.

Schiff base derivatives of substituted salicylaldehydes have been investigated for their potential as anticancer agents. Some studies suggest that these compounds may exert their cytotoxic effects by modulating signaling pathways crucial for cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]

Below is a diagram illustrating the synthesis of a Schiff base from **2-Hydroxy-3-iodobenzaldehyde** and its potential, as a representative of its class, to influence the MAPK signaling pathway.



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## References

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